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Introduction

Tartaric acid and its derivatives, commonly referred to as bitartrates or tartrates, are invaluable

chiral building blocks in the field of asymmetric synthesis.[1] Derived from a readily available

and inexpensive natural product (grapes), these C₂-symmetric compounds provide a powerful

tool for chemists to introduce stereocenters with high levels of control.[1] Their utility spans a

range of applications, from serving as chiral ligands in metal-catalyzed reactions to acting as

resolving agents for racemic mixtures.[2][3] This document provides detailed application notes

and protocols for two of the most significant uses of bitartrate compounds: the Sharpless

Asymmetric Epoxidation and the chiral resolution of racemic amines.

Application 1: The Sharpless Asymmetric
Epoxidation of Allylic Alcohols
The Sharpless Asymmetric Epoxidation (SAE) is a cornerstone reaction in organic synthesis

that enables the enantioselective conversion of primary and secondary allylic alcohols into 2,3-

epoxyalcohols.[4] This reaction utilizes a catalyst system composed of titanium

tetra(isopropoxide) (Ti(Oi-Pr)₄) and a chiral diethyl tartrate (DET) ester, with tert-butyl

hydroperoxide (TBHP) as the terminal oxidant.[5][6] The choice of the DET enantiomer—either

(+)-DET or (-)-DET—dictates the facial selectivity of the epoxidation, allowing for predictable

synthesis of the desired epoxide enantiomer.[7] The resulting epoxyalcohols are versatile

intermediates, readily converted into diols, aminoalcohols, and ethers, making the SAE a vital

tool in the synthesis of numerous natural products and pharmaceuticals.[4][8]
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Logical Relationship: Predicting Stereochemical
Outcome
The stereochemical outcome of the Sharpless epoxidation can be reliably predicted using a

simple mnemonic. By orienting the allylic alcohol with the C-OH bond in the bottom right corner

of a plane containing the double bond, the choice of tartrate ester determines the face of

epoxidation.

Sharpless Epoxidation Stereochemistry Prediction

1. Orient Allylic Alcohol
(C=C horizontal, OH in bottom-right)

2. Select Chiral Tartrate Ester

(+)-DET / L-(+)-Tartrate (-)-DET / D-(-)-Tartrate

Result:
Epoxidation from Bottom Face

Result:
Epoxidation from Top Face

Click to download full resolution via product page

Caption: Logic diagram for predicting the epoxide stereochemistry based on the tartrate ester

used.

Quantitative Data
The Sharpless Asymmetric Epoxidation is known for its high enantioselectivity across a wide

range of allylic alcohol substrates.
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Substrate Tartrate Ester Yield (%)
Enantiomeric
Excess (ee, %)

(E)-2-Hexen-1-ol L-(+)-DET 85 94

Geraniol D-(-)-DET 95 >95

Cinnamyl alcohol L-(+)-DET 75 96

Allyl alcohol L-(+)-DET 80 95

3-(Trimethylsilyl)prop-

2-en-1-ol
L-(+)-DET 78 90

Note: Yields and ee% are representative and can vary based on specific reaction conditions

and scale.

Experimental Protocol: Asymmetric Epoxidation of (E)-2-
Hexen-1-ol
This protocol is adapted from established procedures for the Sharpless Asymmetric

Epoxidation.[8]

Materials:

Dichloromethane (CH₂Cl₂), anhydrous

(E)-2-Hexen-1-ol

L-(+)-Diethyl tartrate (L-(+)-DET)

Titanium (IV) isopropoxide (Ti(Oi-Pr)₄)

tert-Butyl hydroperoxide (TBHP), ~5.5 M in nonane

3Å Molecular Sieves, activated powder

Diethyl ether (Et₂O)
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10% aqueous NaOH solution, saturated with NaCl

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 10

g of activated 3Å powdered molecular sieves.[9] The flask is sealed with a rubber septum

and cooled to -20 °C in a dry ice/acetone bath.

Solvent and Reagents: Add 150 mL of anhydrous CH₂Cl₂ to the cooled flask. Sequentially

add, via syringe, 3.55 mL of L-(+)-DET, followed by 2.95 mL of Ti(Oi-Pr)₄. Stir the resulting

mixture for 20 minutes at -20 °C to allow for catalyst formation.

Substrate Addition: Add 5.0 g of (E)-2-hexen-1-ol to the catalyst mixture.

Oxidant Addition: Slowly add 20 mL of a ~5.5 M solution of TBHP in nonane dropwise over

10 minutes, ensuring the internal temperature does not rise above -15 °C.

Reaction Monitoring: The reaction mixture is stirred vigorously at -20 °C. The progress of the

reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically

complete within 2-4 hours.

Workup: Upon completion, add 25 mL of a 10% aqueous solution of NaOH saturated with

NaCl to the reaction mixture. Remove the flask from the cooling bath and allow it to warm to

room temperature with vigorous stirring for 1 hour. This should result in the formation of a

clear organic layer and a white, gelatinous aqueous layer.

Filtration and Extraction: Filter the mixture through a pad of Celite to remove the titanium

salts. Rinse the flask and the Celite pad with 50 mL of diethyl ether. Transfer the filtrate to a

separatory funnel, separate the layers, and extract the aqueous layer with an additional 2x50

mL of diethyl ether.

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate

the solvent under reduced pressure. The crude epoxyalcohol can be further purified by flash

column chromatography on silica gel.
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Application 2: Chiral Resolution of Racemic Amines
Chiral resolution via diastereomeric salt formation is a classical yet highly effective method for

separating enantiomers.[10] Tartaric acid, being a chiral diacid, is an excellent resolving agent

for racemic amines. The reaction of a racemic amine with one enantiomer of tartaric acid forms

a pair of diastereomeric salts.[11][12] These diastereomers possess different physical

properties, most notably solubility, which allows for their separation by fractional crystallization.

[2] Once separated, the pure enantiomer of the amine can be recovered by treatment with a

base.[11]

Experimental Workflow: Chiral Resolution
The process follows a straightforward sequence of salt formation, separation, and liberation of

the free amine.
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Start:
Racemic Amine (R/S)

+ (+)-Tartaric Acid

1. Diastereomeric Salt Formation
(in Solvent, e.g., Methanol)

2. Fractional Crystallization
(Cooling / Standing)

3. Filtration

Solid Precipitate:
Less Soluble Salt

(e.g., (S)-Amine-(+)-Tartrate)

Solid

Filtrate:
More Soluble Salt

(e.g., (R)-Amine-(+)-Tartrate)

Liquid

4. Liberation of Free Amine
(Add Base, e.g., NaOH)

5. Extraction & Purification

End Product:
Enantiopure (S)-Amine

Click to download full resolution via product page

Caption: Workflow for the chiral resolution of a racemic amine using tartaric acid.
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Quantitative Data
The efficiency of resolution is determined by the yield and enantiomeric excess of the

recovered amine.

Racemic
Amine

Resolving
Agent

Solvent
Yield of
Resolved
Amine (%)

Enantiomeric
Excess (ee, %)

α-

Methylbenzylami

ne

(+)-Tartaric Acid Methanol
~40 (per

enantiomer)
>95

1-Phenyl-1,2,3,4-

tetrahydroisoquin

oline

(+)-Tartaric Acid Methanol
>85 (of one

diastereomer)
>98

Apremilast

Intermediate

(R,R)-4-

chlorotartranilic

acid

Water High >97

Note: Yields are often reported for the isolated diastereomeric salt or the single enantiomer,

hence a theoretical maximum of 50% for one enantiomer from a racemate. Efficiency depends

heavily on crystallization conditions.[13]

Experimental Protocol: Resolution of Racemic α-
Methylbenzylamine
This protocol is a classic example of diastereomeric salt resolution.[11]

Materials:

Methanol (MeOH)

(+)-Tartaric acid (R,R-enantiomer)

Racemic (±)-α-methylbenzylamine
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50% aqueous Sodium Hydroxide (NaOH)

Diethyl ether (Et₂O)

Water (H₂O)

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

Dissolution of Resolving Agent: In a 250 mL Erlenmeyer flask, dissolve 7.6 g of (+)-tartaric

acid in 100 mL of methanol. Gentle warming on a hot plate may be required to achieve

complete dissolution.[11]

Salt Formation: Remove the flask from heat and cautiously add 6.1 mL of racemic α-

methylbenzylamine to the solution. The mixture will exotherm. Cork the flask and allow it to

stand undisturbed at room temperature for at least 24 hours (or until the next lab period) to

allow for the slow crystallization of the less soluble diastereomeric salt.[11]

Isolation of Diastereomeric Salt: Collect the precipitated prismatic crystals by vacuum

filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to

remove any adhering mother liquor.

Liberation of the Free Amine: Transfer the collected crystals to a beaker and add 20 mL of

water. The salt will not dissolve completely. Slowly add 3-4 mL of 50% NaOH solution while

stirring until the salt fully dissolves and a clear organic layer (the free amine) separates on

top of the aqueous layer.[11]

Extraction: Transfer the mixture to a separatory funnel. Extract the liberated amine with 3 x

20 mL portions of diethyl ether.

Purification and Isolation: Combine the ether extracts and dry over anhydrous Na₂SO₄. Filter

the solution to remove the drying agent and remove the diethyl ether by rotary evaporation to

yield the resolved α-methylbenzylamine.

Analysis: Determine the enantiomeric excess of the product by polarimetry or chiral

chromatography (HPLC or GC).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

http://sciencelearningcenter.pbworks.com/w/file/fetch/83051500/09%20Resolution%20of%20a%20Racemic%20Mix.pdf
http://sciencelearningcenter.pbworks.com/w/file/fetch/83051500/09%20Resolution%20of%20a%20Racemic%20Mix.pdf
http://sciencelearningcenter.pbworks.com/w/file/fetch/83051500/09%20Resolution%20of%20a%20Racemic%20Mix.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1229483?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1229483?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1229483?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

